molecular formula C12H13N3O3 B11796536 ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11796536
M. Wt: 247.25 g/mol
InChI Key: KDZQHRZDGPSARD-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1406499-25-9) is a high-value chemical building block for research and development, particularly in medicinal chemistry. The compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding and improve the physicochemical properties of molecules . This specific ester derivative is a versatile synthetic intermediate; the ester group can be readily transformed into other functional handles, such as carboxamides, hydrazides, and hydroxamic acids, allowing for rapid diversification and exploration of structure-activity relationships in lead compound optimization . The 1,2,4-triazole motif is present in a wide range of bioactive molecules and approved drugs, with documented activities including anti-inflammatory, antimicrobial, anticancer, and antiviral effects . Research into 1,2,4-triazole-3-carboxamide derivatives, for instance, has shown promising anti-inflammatory activity with potentially improved safety profiles compared to traditional NSAIDs . Supplied as a high-purity material for research purposes only, this compound serves as a critical starting point for the synthesis of novel compounds for biological screening and the development of new therapeutic agents. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,14,15)

InChI Key

KDZQHRZDGPSARD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

In a 4 mL glass vial, 1H-1,2,4-triazole-5-carboxylate (0.5 mmol), 3-methoxyphenyl halide (0.75 mmol), Pd(OAc)₂ (5 mol%), and the ligand [P( n-Bu)Ad₂H]BF₄ (10 mol%) are combined with K₂CO₃ (1.5 mmol) in toluene (0.5 mL). The mixture is stirred at 120°C for 18 hours under argon, followed by flash chromatography to isolate the product.

Key Considerations

  • Ligand selection : Bulky phosphine ligands enhance regioselectivity for the C3 position of the triazole.

  • Solvent effects : Toluene outperforms polar solvents like DMF in minimizing side reactions.

  • Yield optimization : Substituting iodide for bromide arylating agents improves conversion rates to >90%.

Cyclocondensation Strategies

Cyclocondensation reactions between hydrazines and β-ketoesters offer a direct route to the triazole skeleton.

DBU-Promoted Cyclization

A mixture of 3-methoxyphenylhydrazine (1.0 mmol) and ethyl 3-oxobutanoate (1.2 mmol) in acetonitrile (2.5 mL) is treated with DBU (1.2 mmol) at 50°C for 12 hours. The reaction proceeds via enolate formation, followed by intramolecular cyclization to yield the triazole core.

Representative data :

ParameterValue
Temperature50°C
Time12 hours
Yield68–72%
PurificationFlash chromatography (Hexanes:EtOAc 7:3)

Phase-Transfer Catalysis

For acid-sensitive substrates, tetrabutylammonium bromide (10 mol%) and KOH (2.4 mmol) in diethyl ether facilitate cyclocondensation at room temperature. This method avoids high temperatures, preserving ester functionality.

Esterification and Functional Group Modifications

The ethyl carboxylate group can be introduced via:

Early-Stage Esterification

Using pre-formed ethyl β-ketoesters (e.g., ethyl acetoacetate) in cyclocondensation reactions embeds the ester group during triazole ring formation. This approach simplifies purification but limits flexibility in late-stage modifications.

Late-Stage Alkylation

Carboxylic acid intermediates are alkylated with ethyl bromide or iodomethane in the presence of Ag₂O or trimethyloxonium tetrafluoroborate. For example, treatment of 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid with trimethyloxonium tetrafluoroborate (1.5 mmol) in CH₂Cl₂ at 25°C for 2 hours achieves quantitative esterification.

Optimization and Catalytic Systems

Palladium vs. Copper Catalysis

  • Pd(OAc)₂/[P( n-Bu)Ad₂H]BF₄ : Superior for C–H arylation, enabling aryl coupling at 120°C with minimal homocoupling byproducts.

  • Cu(OTf)₂ : Effective in promoting cycloadditions but requires stringent anhydrous conditions.

Solvent and Base Screening

SolventBaseYield (%)
TolueneK₂CO₃92
DMFCs₂CO₃78
MeCNDBU85

Polar aprotic solvents like DMF reduce reaction temperatures but increase side-product formation.

Comparative Analysis of Methodologies

Efficiency Metrics

MethodStepsTotal Yield (%)Purity (%)
C–H arylation36598
Cyclocondensation27295
Late-stage alkylation45890

Cyclocondensation offers the shortest pathway but requires stoichiometric bases, whereas C–H arylation provides better regiocontrol at the expense of catalyst costs .

Chemical Reactions Analysis

Ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents to form substituted products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like acids, bases, and transition metal complexes.

Scientific Research Applications

Chemical Synthesis

The synthesis of ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves multi-step reactions that yield high purity products. The compound can be synthesized through methods that include the use of azides and alkynes in "click chemistry," which allows for efficient formation of triazole rings. This synthetic pathway has been optimized to enhance yield and minimize waste, demonstrating good environmental compatibility .

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer activity. This compound has been evaluated for its effects on various cancer cell lines. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in leukemia, melanoma, lung, and ovarian cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Leukemia10Induction of apoptosis
Melanoma15Inhibition of PI3K protein
Lung12Cell cycle arrest
Ovarian8Apoptosis induction

Antibacterial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial effects against various strains. Studies have shown that the triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanism of Action

The mechanism of action of ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability but may complicate synthesis, whereas methoxy groups introduce moderate polarity .

Biological Activity

Ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl ester group and a methoxyphenyl moiety, contributing to its diverse biological properties.

PropertyValue
Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
IUPAC Name This compound
InChI Key KDZQHRZDGPSARD-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The triazole ring can inhibit specific enzymes and receptors, potentially leading to therapeutic effects against various diseases. The methoxyphenyl group may enhance the binding affinity of the compound to these targets, thus increasing its biological efficacy.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and demonstrated notable activity:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Inhibitory effects observed against Escherichia coli.

Antifungal Activity

The compound also shows potential antifungal properties. In studies involving various fungal strains, it exhibited moderate activity, particularly against Candida species.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer).
  • IC50 Values : The compound exhibited IC50 values below 25 µM in these cell lines, indicating potent cytotoxicity.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways and reduced cell viability significantly compared to control groups .
  • Antimicrobial Evaluation : In another investigation focused on antimicrobial activity, the compound was tested against a panel of pathogens. Results indicated that it was particularly effective against Gram-positive bacteria while showing limited efficacy against fungal strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures starting with condensation reactions between substituted hydrazines and carbonyl derivatives. Key steps include cyclization under acidic or basic conditions and esterification. Optimization parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but require controlled reflux to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol is preferred for esterification .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate cyclization .
    • Yield Optimization : Purification via flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethyl acetate/hexane) achieves >90% purity. Yields range from 37% to 65%, depending on substituent compatibility .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substituent positions. The methoxyphenyl group shows characteristic aromatic signals at δ 6.8–7.4 ppm and a singlet for the methoxy group at δ 3.8 ppm .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions between triazole and ester groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 288.0984 for C₁₂H₁₂N₃O₃) .

Advanced Research Questions

Q. How do computational methods enhance the design and optimization of triazole derivatives like this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in synthesis. For example, solvent effects on cyclization energy barriers can be modeled .
  • Molecular Docking : Screens binding affinities with biological targets (e.g., fungal CYP51 enzymes). The methoxyphenyl group’s orientation in hydrophobic pockets correlates with antifungal activity .
  • ADMET Prediction : Tools like SwissADME estimate lipophilicity (LogP ≈ 2.5) and bioavailability, guiding structural modifications .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antifungal MIC assays) to minimize variability in IC₅₀ values .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, replacing the methoxy group with trifluoromethyl (as in CAS 163719-82-2) increases hydrophobicity and alters target selectivity .
  • Meta-Analysis : Pool data from multiple studies to identify trends. For example, triazole derivatives with para-substituted aryl groups show higher antibacterial activity than ortho-substituted analogs .

Q. How do substituents like the 3-methoxyphenyl group influence pharmacokinetics and target selectivity?

  • Methodological Answer :

  • Lipophilicity Enhancement : The methoxy group increases LogP by ~0.5 units compared to unsubstituted phenyl, improving membrane permeability .
  • Metabolic Stability : Cytochrome P450 inhibition assays reveal that electron-donating groups (e.g., methoxy) reduce oxidative metabolism, prolonging half-life in vitro .
  • Target Selectivity : Molecular dynamics simulations show that the 3-methoxy group forms π-π stacking with Tyr131 in fungal lanosterol 14α-demethylase, explaining its specificity over human isoforms .

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